3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE
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Overview
Description
3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE typically involves multiple steps. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide to form the intermediate 5-(4-bromo-phenylamino)-1,3,4-thiadiazole. This intermediate is then reacted with 7-diethylamino-4-chloro-3-formylchromone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-1,3,4-thiadiazole
- 1,3,4-Thiadiazole derivatives with various substituents
- Thiadiazolo[3,2-α]pyrimidin-7-ones
Uniqueness
3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE is unique due to its specific combination of a thiadiazole ring with a chromenone moiety. This structural feature imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
Properties
Molecular Formula |
C21H19BrN4O2S |
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Molecular Weight |
471.4g/mol |
IUPAC Name |
3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C21H19BrN4O2S/c1-3-26(4-2)16-10-5-13-11-17(20(27)28-18(13)12-16)19-24-25-21(29-19)23-15-8-6-14(22)7-9-15/h5-12H,3-4H2,1-2H3,(H,23,25) |
InChI Key |
NATNDOUNWQDDCO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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